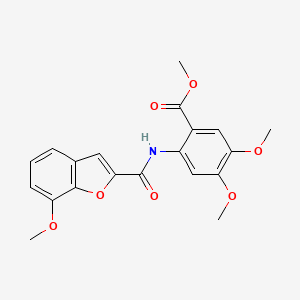

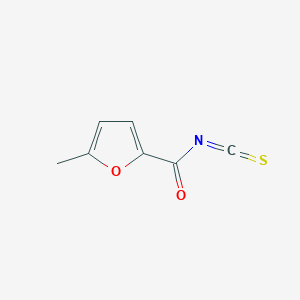

![molecular formula C23H17FN2OS B2469950 4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-86-2](/img/structure/B2469950.png)

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . It has a molecular formula of C16H13FN2S .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroanalytical methods such as NMR and IR . The specific molecular structure of “4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is not available in the retrieved papers.Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of benzamide, including those similar to 4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, have demonstrated significant anticancer activities. A study designed and synthesized a series of substituted benzamides and evaluated them for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial Agents

Benzamide derivatives have also been synthesized and tested for antimicrobial activity. One study synthesized a series of thiazole derivatives, including benzamide ethers, which were evaluated against various bacterial and fungal strains. Some of these molecules exhibited potent antimicrobial activity, outperforming reference drugs (Bikobo et al., 2017).

Metabotropic Glutamate Receptor Imaging

This compound derivatives have been used in the development of PET radioligands for imaging metabotropic glutamate receptors in the brain. These compounds are potential tools for studying neuropsychiatric disorders and drug development. One study synthesized various benzamide derivatives for PET imaging of the metabotropic glutamate 1 receptor in the monkey brain, demonstrating their effectiveness in this application (Xu et al., 2013).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of benzamide derivatives, including those similar to this compound. These studies have provided insights into the properties and potential applications of these compounds in different scientific fields. For example, the synthesis and characterization of N-(3-(8-Bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives were reported, which helps understand the chemical and physical properties of similar compounds (Achugatla et al., 2017).

Mécanisme D'action

Target of Action

A structurally similar compound, 4-(aminosulfonyl)-n-[(4-fluorophenyl)methyl]-benzamide, has been reported to targetCarbonic Anhydrase 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Propriétés

IUPAC Name |

4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2OS/c24-20-12-10-18(11-13-20)21-15-28-23(25-21)26-22(27)19-8-6-17(7-9-19)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYURYTJLXIUASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

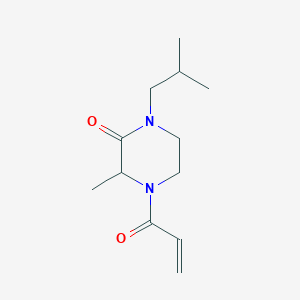

![1-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2469870.png)

![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)

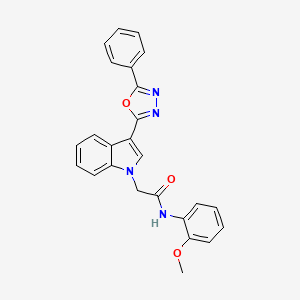

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2469878.png)

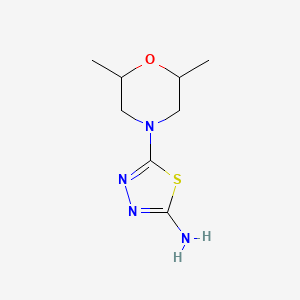

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide](/img/structure/B2469881.png)

![4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2469885.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)